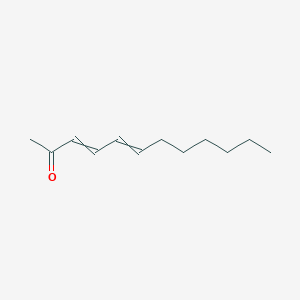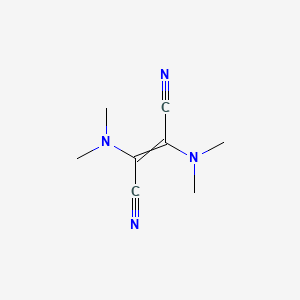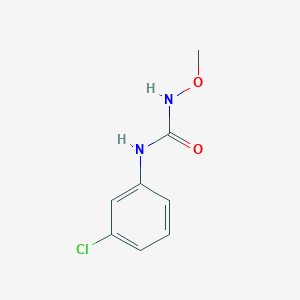![molecular formula C28H54 B14637534 [2-(Cyclohexylmethyl)pentadecyl]cyclohexane CAS No. 55255-74-8](/img/structure/B14637534.png)
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane is a complex organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound contains two cyclohexane rings and a long alkyl chain, making it a unique and interesting molecule for various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohexylmethyl)pentadecyl]cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The purification process typically includes distillation and recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to form cyclohexane derivatives.
Substitution: Halogenation reactions can occur with halogens like chlorine (Cl2) or bromine (Br2) to form halogenated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst, elevated temperatures and pressures.
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(Cyclohexylmethyl)pentadecyl]cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function. It may also interact with specific proteins, affecting their activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Cyclododecane: A larger cycloalkane with a twelve-membered ring.
Cyclopentadecane: A cycloalkane with a fifteen-membered ring.
Uniqueness
[2-(Cyclohexylmethyl)pentadecyl]cyclohexane is unique due to its dual cyclohexane rings and long alkyl chain, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
55255-74-8 |
|---|---|
Fórmula molecular |
C28H54 |
Peso molecular |
390.7 g/mol |
Nombre IUPAC |
2-(cyclohexylmethyl)pentadecylcyclohexane |
InChI |
InChI=1S/C28H54/c1-2-3-4-5-6-7-8-9-10-11-14-23-28(24-26-19-15-12-16-20-26)25-27-21-17-13-18-22-27/h26-28H,2-25H2,1H3 |
Clave InChI |
YXVMXTUZMDZWJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(CC1CCCCC1)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


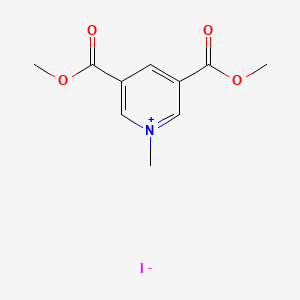
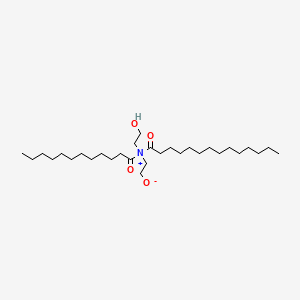
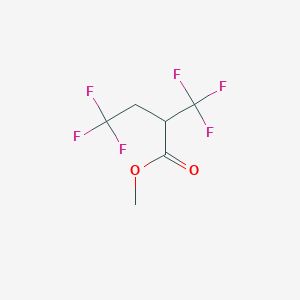
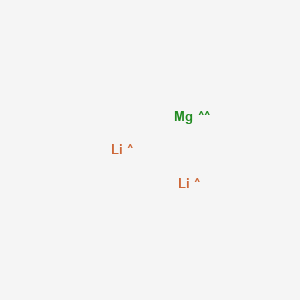
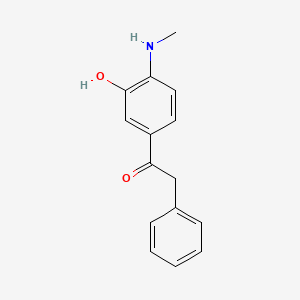
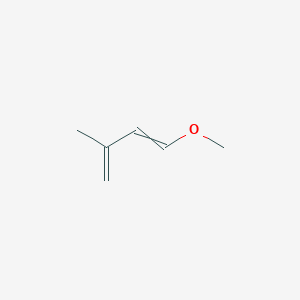
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
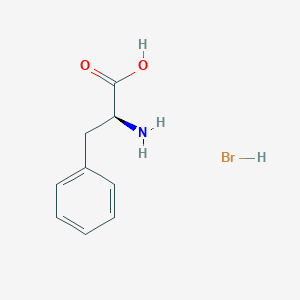
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
